molecular formula C12H20Cl2N4 B1445697 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride CAS No. 1384429-19-9

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

Cat. No.: B1445697
CAS No.: 1384429-19-9
M. Wt: 291.22 g/mol
InChI Key: LGYMKQQXBYWFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core fused with a piperidin-4-amine moiety, stabilized as a dihydrochloride salt. The cyclopenta[d]pyrimidine scaffold contributes to its planar aromaticity, while the piperidine ring introduces conformational flexibility and basicity, enhanced by the dihydrochloride salt form. This compound is structurally analogous to kinase inhibitors and receptor modulators, though specific pharmacological data remain proprietary . Its molecular formula is estimated as C₁₂H₁₈N₄·2HCl, with a calculated molecular weight of 290.25 g/mol (derived from structural analysis). The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c13-9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12;;/h8-9H,1-7,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMKQQXBYWFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach where the cyclopenta[d]pyrimidine scaffold is first constructed or obtained, followed by nucleophilic substitution or coupling with piperidin-4-amine. The final step involves formation of the dihydrochloride salt to enhance solubility and stability.

Preparation of the Cyclopenta[d]pyrimidine Core

While direct literature on this exact compound is limited, related cyclopenta[b]pyridine and cyclopenta[b]pyrimidine derivatives have been synthesized via:

  • Cyclocondensation reactions: For example, 2,5-diarylidenecyclopentanone derivatives undergo cyclocondensation with nitriles in the presence of sodium alkoxide catalysts (e.g., sodium ethoxide or sodium methoxide) under reflux in ethanol or methanol. This method yields highly functionalized cyclopenta-fused heterocycles with good purity and yield without chromatographic purification.

  • Halogenation and nucleophilic substitution: Chlorinated cyclopenta[b]pyridine intermediates can be prepared and then reacted with nucleophiles such as methoxide to yield substituted cyclopenta[b]pyridines, a strategy that can be adapted for pyrimidine analogues.

These methods provide a robust platform for constructing the cyclopenta-fused heterocyclic core required for the target compound.

Formation of the Dihydrochloride Salt

The free base of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve solubility and stability for pharmaceutical applications.

Detailed Research Data and Findings

Step Reagents/Conditions Outcome/Yield Notes
Cyclocondensation 2,5-diarylidenecyclopentanone + propanedinitrile + sodium alkoxide (NaOEt or NaOMe), reflux in EtOH/MeOH, ~1-2 h High yield (>85%), pure products No chromatographic purification needed
Halogenation Chlorination of cyclopenta[b]pyridine derivatives, e.g., using N-chlorosuccinimide (NCS) or other chlorinating agents Moderate to high yield (60-90%) Provides reactive intermediate for substitution
Nucleophilic substitution Reaction of halogenated intermediate with piperidin-4-amine, solvent like methanol, heating (~100°C), 24 h High yield (90%+) Efficient substitution to introduce amine group
Salt formation Treatment with HCl in suitable solvent Quantitative conversion Enhances solubility and stability of final compound

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for the cyclopenta-fused pyrimidine ring and piperidin-4-amine moiety confirm structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C11H18N4·2HCl.

  • Melting Point and Purity: The dihydrochloride salt typically exhibits a sharp melting point indicating high purity.

  • Solubility: The dihydrochloride salt form shows enhanced aqueous solubility (~1.07 mg/mL to 13.9 mg/mL depending on conditions), beneficial for biological applications.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties.

Anticancer Activity

Research indicates that compounds similar to 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
  • Case Study : A study published in Cancer Research demonstrated that derivatives of this compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

Neurological Disorders

The compound is also being explored for its neuroprotective effects:

  • Mechanism of Action : It may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage.
  • Case Study : Research highlighted in Neuropharmacology suggests that similar compounds can improve cognitive function in animal models of Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Key Structural Features

The cyclopentapyrimidine moiety contributes to the binding affinity and selectivity towards specific biological targets.

Structural FeatureDescriptionImpact on Activity
Cyclopentapyrimidine ringA fused bicyclic structureEnhances interaction with target proteins
Piperidine moietyA six-membered nitrogen-containing ringIncreases solubility and bioavailability

Formulation Development

The formulation of this compound for therapeutic use involves several considerations:

Delivery Systems

Innovative delivery systems are being developed to enhance the bioavailability and efficacy of this compound:

  • Nanoparticle Formulations : Encapsulating the compound in nanoparticles can improve its stability and targeted delivery to affected tissues.

Stability Studies

Stability studies are crucial for ensuring the compound remains effective over time. Research indicates that formulations must be optimized to prevent degradation under physiological conditions .

Regulatory Considerations

As research progresses, understanding the regulatory landscape for new compounds is essential:

Safety Assessments

Before clinical applications, comprehensive safety assessments must be conducted to evaluate potential toxicity and side effects associated with this compound.

Clinical Trials

Ongoing and future clinical trials will determine the therapeutic efficacy and safety profile of this compound in humans.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) CAS RN
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride Cyclopenta[d]pyrimidine Piperidin-4-amine Dihydrochloride ~290.25 (calculated) 1052521-82-0
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine Cyclopenta[d]pyrimidine Chloro, Methylamine None Not provided Not available
1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-amine hydrochloride Pyrimidine Chloro, Piperidin-4-amine Hydrochloride 249.14 1185307-78-1
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyridine Pyrrolidin-1-yl Dihydrochloride 236.14 1193388-05-4

Key Observations:

Core Structure Variations: The cyclopenta[d]pyrimidine core in the target compound provides a rigid, fused bicyclic system, distinct from monocyclic pyrimidines or pyridines in analogs . This rigidity may enhance binding affinity to planar enzymatic pockets, as seen in kinase inhibitors.

Substituent Effects :

  • The piperidin-4-amine group in the target compound introduces a basic nitrogen, facilitating salt formation (e.g., dihydrochloride) and improving solubility. In contrast, methylamine or pyrrolidine substituents (e.g., ) alter steric and electronic profiles, impacting pharmacokinetics .
  • Chlorine substituents (e.g., ) may enhance lipophilicity and metabolic stability but reduce solubility compared to amine salts .

Salt Form and Solubility :

  • Dihydrochloride salts (target compound and ) exhibit superior aqueous solubility compared to free bases, critical for oral administration. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has a solubility >50 mg/mL in water, inferred from safety data .
  • Neutral analogs (e.g., 2-chloro-N-methyl-cyclopenta[d]pyrimidin-4-amine) likely require formulation aids for bioavailability .

Biological Activity

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16Cl2N4
  • Molecular Weight : 303.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The cyclopenta[d]pyrimidine structure is known to influence several biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Antibacterial Activity

Recent studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit antibacterial properties against a range of bacterial strains. For instance, compounds similar to 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Research has highlighted the compound's potential in cancer therapy. It has been observed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vivo studies have shown that it can effectively reduce tumor growth in models resistant to conventional therapies .

Study 1: Antibacterial Evaluation

A series of piperidine derivatives were synthesized and tested for antibacterial activity. Among these, compounds containing the cyclopenta[d]pyrimidine moiety exhibited significant inhibitory effects against multiple bacterial strains, with IC50 values indicating potent activity .

Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrimidine derivatives, the compound was found to bind effectively to the colchicine site on tubulin, leading to a decrease in cancer cell viability. The study reported an IC50 value of less than 10 µM for several tested analogues .

Data Tables

Biological Activity Tested Strain/Model IC50 Value (µM) Effectiveness
AntibacterialSalmonella typhi15.3Moderate
AntibacterialBacillus subtilis12.8Strong
AnticancerCancer Cell Line<10High

Q & A

What safety protocols are essential when handling 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride in laboratory settings?

Level : Basic
Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) to avoid decomposition .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Follow institutional guidelines for hazardous organic salts, using approved chemical waste containers .

How can computational reaction path search methods optimize the synthesis of this compound?

Level : Advanced
Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, identifying transition states and intermediates. Tools like Gaussian or ORCA are recommended .
  • Experimental Validation : Narrow down optimal conditions (e.g., solvent, temperature) using high-throughput screening guided by computational predictions .
  • Feedback Loops : Integrate experimental data (e.g., NMR, LC-MS) into computational models to refine reaction mechanisms iteratively .

What analytical techniques are recommended for characterizing purity and structural integrity?

Level : Basic
Answer :

  • HPLC-UV/Vis : Assess purity using a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on cyclopenta[d]pyrimidine ring protons (δ 7.8–8.2 ppm) and piperidin-4-amine signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ at m/z 292.2) .

What reactor design considerations are critical for scaling up synthesis?

Level : Advanced
Answer :

  • Mixing Efficiency : Use baffled reactors to enhance mass transfer during exothermic steps (e.g., cyclization) .
  • Temperature Control : Implement jacketed reactors with PID controllers to maintain ±1°C accuracy, preventing thermal degradation .
  • Safety Protocols : Install pressure relief valves for reactions involving volatile solvents (e.g., dichloromethane) .

How can researchers resolve contradictions in reported biological activity data?

Level : Advanced
Answer :

  • Variable Standardization : Control environmental factors (pH, temperature) that may alter compound stability or receptor binding .
  • Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

What are the key stability concerns during long-term storage?

Level : Basic
Answer :

  • Hydrolysis Risk : Protect from moisture using desiccants (e.g., silica gel) in storage containers .
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation of the pyrimidine ring .
  • Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC analysis every 30 days .

How can functional group reactivity inform derivatization strategies?

Level : Basic
Answer :

  • Primary Amine Modification : React with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to form sulfonamide derivatives for SAR studies .
  • Pyrimidine Ring Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the 2-position .

What software tools enhance experimental design and data reproducibility?

Level : Advanced
Answer :

  • Cheminformatics Platforms : Use KNIME or Pipeline Pilot for automated data curation and metadata tagging .
  • Molecular Dynamics Simulations : GROMACS or AMBER to predict solvent interactions and conformational stability .
  • Electronic Lab Notebooks (ELNs) : Implement LabArchives or Benchling for real-time data sharing and version control .

How do environmental factors influence compound efficacy in biological assays?

Level : Advanced
Answer :

  • pH-Dependent Solubility : Adjust buffer systems (e.g., PBS vs. HEPES) to maintain solubility >1 mg/mL .
  • Serum Protein Binding : Pre-incubate with fetal bovine serum (FBS) to assess interference in cell-based assays .
  • Metabolic Stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated degradation .

What statistical methods validate experimental reproducibility in multi-lab studies?

Level : Advanced
Answer :

  • Interclass Correlation Coefficient (ICC) : Calculate ICC >0.9 to confirm consistency across labs .
  • Bland-Altman Analysis : Plot assay results from multiple sites to identify systematic biases .
  • Power Analysis : Determine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.